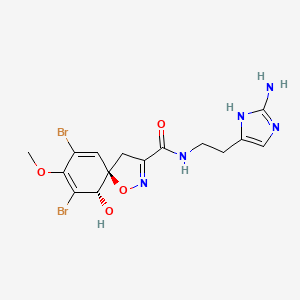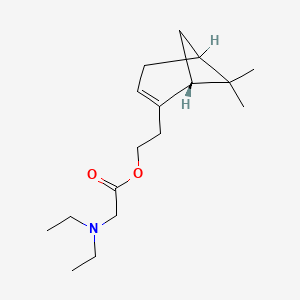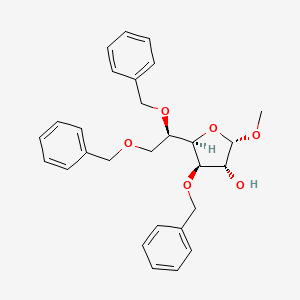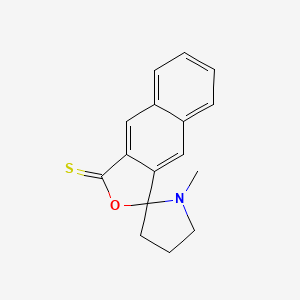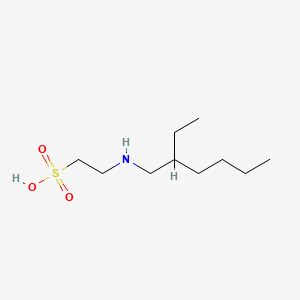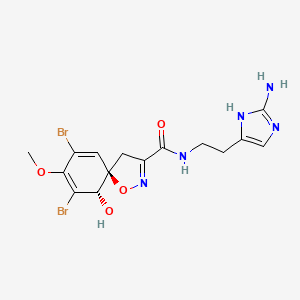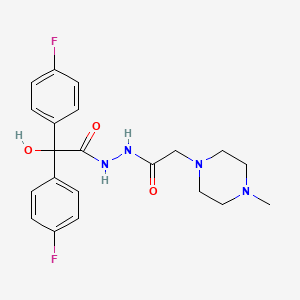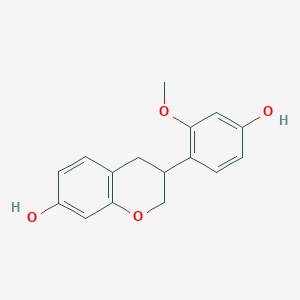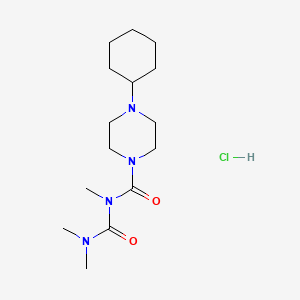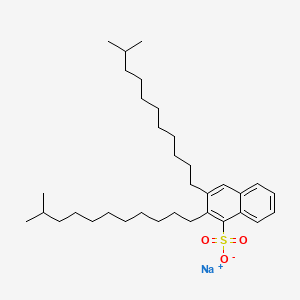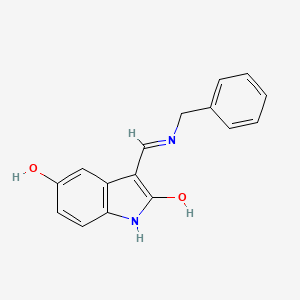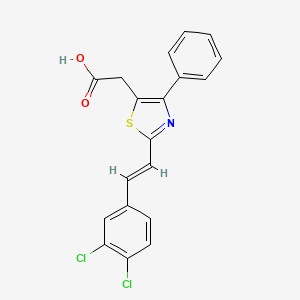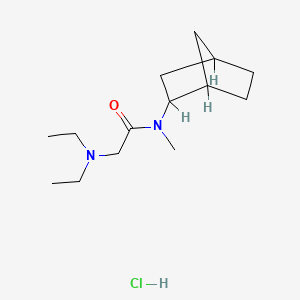
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H24N2O.ClH. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by its unique acetamide group attached to a norbornane ring, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride typically involves the reaction of diethylamine with a norbornane derivative under controlled conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable norbornane derivative to form an intermediate compound.
Acetamide Formation: The intermediate is then reacted with acetic anhydride or a similar reagent to form the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the final product, suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-N-(2-norbornanyl)acetamide hydrochloride: A closely related compound with similar structure and properties.
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride: Another related compound used in the synthesis of lidocaine hydrochloride.
Uniqueness
2-(Diethylamino)-N-methyl-N-(2-norbornanyl)acetamide hydrochloride is unique due to its specific acetamide group attached to a norbornane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications.
Propiedades
Número CAS |
97703-05-4 |
|---|---|
Fórmula molecular |
C14H27ClN2O |
Peso molecular |
274.83 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-2-(diethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-14(17)15(3)13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
Clave InChI |
KSIYKTDGUYJOET-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)C1CC2CCC1C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


